2-[(E)-2-nitroethenyl]-1H-pyrrole
Overview
Description
2-[(E)-2-nitroethenyl]-1H-pyrrole, also known as NENPy, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and materials science. NENPy is a pyrrole derivative that contains a nitroalkene functional group, which gives it unique chemical and physical properties.
Scientific Research Applications
Electronically Intercommunicating Iron Centers in Pyrroles
Research involving 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole demonstrated the exploration of the electronic and structural properties of these compounds. These studies, focusing on electron delocalization and electrochemical properties, highlight the potential applications of such pyrroles in electronic materials and devices (Hildebrandt, Schaarschmidt, & Lang, 2011).
Electrochromic Properties
A copolymer of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole with 3,4-ethylene dioxythiophene displayed distinct electrochromic properties, changing through five different colors. This indicates potential applications in electrochromic devices such as smart windows and displays (Variş et al., 2007).
Gas-Phase Basicity of Nitro Derivatives of Pyrrole
The gas-phase basicity of pyrrole and its nitro derivatives was analyzed using high-level ab initio and DFT calculations. This study provides essential insights into the chemical behavior of these compounds, which can be crucial in the development of new materials and chemical synthesis processes (Esseffar et al., 2002).
Ground State Spin Multiplicity of Cation Diradicals Derived from Pyrroles
This study investigated the ground state multiplicity of pyrroles substituted by nitronyl nitroxide, revealing insights into their electronic properties. Such research is significant for understanding the magnetic and conductive properties of organic compounds, impacting materials science and molecular electronics (Nakazaki et al., 1997).
Regioselective O-alkylations and Acylations Using Calix[4]pyrrole Derivative
The study on 10α,20α-bis(4-nitrophenyl)-calix[4]pyrrole demonstrated its use as a selective protecting group in the O-alkylation and acylation of polyphenolic compounds. Such findings have implications in synthetic chemistry, particularly in the selective modification of complex organic molecules (Cafeo, Kohnke, & Valenti, 2009).
Synthesis of Novel Pyrrolo[1,2-a]quinoxaline-4(5H)-ones
Research on the synthesis of pyrrolo[1,2-a]quinoxaline-4(5H)-ones using a variety of o-phenylenediamines, dialkyl acetylenedicarboxylates, and derivatives of nitrostyrene opens up new avenues in organic synthesis and pharmaceutical research (Moradi, Piltan, & Abasi, 2014).
properties
IUPAC Name |
2-[(E)-2-nitroethenyl]-1H-pyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)5-3-6-2-1-4-7-6/h1-5,7H/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLHQYZNNPOL-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.